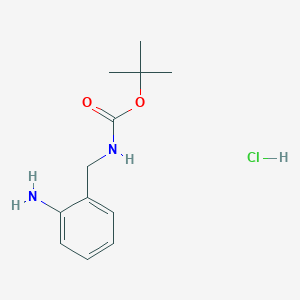

tert-Butyl 2-aminobenzylcarbamate hydrochloride

Description

Properties

Molecular Formula |

C12H19ClN2O2 |

|---|---|

Molecular Weight |

258.74 g/mol |

IUPAC Name |

tert-butyl N-[(2-aminophenyl)methyl]carbamate;hydrochloride |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13;/h4-7H,8,13H2,1-3H3,(H,14,15);1H |

InChI Key |

RTSXQTAHNMSDMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1N.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with tert-Butyl Bromoacetate

A widely reported method involves the alkylation of 2-aminobenzylamine derivatives using tert-butyl bromoacetate. This two-step process begins with the formation of an acyl hydrazide intermediate, followed by NaH-mediated elimination to yield the protected carbamate. For example, reaction of 2-aminobenzyl hydrazide with tert-butyl bromoacetate in tetrahydrofuran (THF) at 0°C produces the alkylated intermediate, which undergoes elimination upon treatment with sodium hydride (NaH) to furnish tert-butyl 2-aminobenzylcarbamate in 77% yield over two steps. Subsequent hydrochloride salt formation is achieved via treatment with HCl gas in diethyl ether.

Carbamate Protection via Mixed Carbonate Intermediates

An alternative approach employs di-tert-butyl dicarbonate (Boc₂O) as the carbamoylating agent. In this method, 2-aminobenzylamine is reacted with Boc₂O in the presence of a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). The reaction proceeds via a mixed carbonate intermediate, with the tert-butoxycarbonyl (Boc) group selectively protecting the primary amine. Polar aprotic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) are preferred to minimize side reactions, yielding the Boc-protected amine in >85% purity.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency. Comparative studies reveal that THF and dimethylacetamide (DMA) enhance nucleophilicity in alkylation reactions, while DCM improves selectivity during carbamate protection. For instance, using NaH in DMA at 60°C increases conversion rates to 67% for tert-butyl 2-aminobenzylcarbamate, compared to 42% in DCM.

Table 1: Solvent and Base Effects on Reaction Yield

| Solvent | Base | Temperature (°C) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| THF | NaH | 0 | 100 | 77 |

| DMA | KOH | 60 | 67 | 59 |

| DCM | Et₃N | 25 | 92 | 85 |

Data adapted from EUPHORE chamber experiments and synthetic optimization studies.

Temperature and Stoichiometry

Elevated temperatures (50–60°C) accelerate elimination steps but risk decomposition of the tert-butyl group. Stoichiometric excess of tert-butyl bromoacetate (1.2 equiv) relative to the amine starting material maximizes intermediate formation, while limiting side products like 2-methylpropene or formaldehyde.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-aminobenzylcarbamate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed:

Substitution Reactions: Formation of substituted benzylcarbamates.

Hydrolysis: Formation of 2-aminobenzylamine and tert-butanol.

Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Tert-Butyl 2-aminobenzylcarbamate hydrochloride has been explored for its potential as a precursor in the synthesis of pharmacologically active compounds. For instance, it serves as a synthetic intermediate for lacosamide, an antiepileptic drug. The compound's ability to form hydrogen bonds facilitates interactions with biological targets, enhancing its therapeutic potential .

Anti-inflammatory Activity

Recent studies have synthesized various derivatives of tert-butyl 2-aminobenzylcarbamate and evaluated their anti-inflammatory properties. In vivo tests using carrageenan-induced rat paw edema models demonstrated that certain derivatives exhibited promising anti-inflammatory activity comparable to standard drugs like indomethacin. The percentage inhibition values ranged from 39% to 54%, indicating significant therapeutic promise .

Enzyme Interaction Studies

Preliminary research indicates that this compound may interact with specific enzymes or receptors, modulating their activity. These interactions are crucial for understanding the compound's pharmacological profile and its potential role in drug development.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a series of new tert-butyl 2-(substituted benzamido) phenylcarbamates derived from tert-butyl 2-aminobenzylcarbamate. These compounds were characterized spectroscopically and assessed for anti-inflammatory activity. The results highlighted several derivatives with significant efficacy in reducing inflammation, showcasing the compound's versatility in medicinal applications .

Case Study 2: Interaction with Biological Targets

Research involving molecular docking studies has provided insights into the binding modes of tert-butyl 2-aminobenzylcarbamate derivatives with the COX-2 enzyme, a key target in anti-inflammatory drug design. The findings suggest that these compounds could serve as lead candidates for developing new anti-inflammatory agents .

Comparative Analysis of Derivatives

| Compound Name | Synthesis Method | Anti-inflammatory Activity (%) | Binding Affinity (kcal/mol) |

|---|---|---|---|

| tert-Butyl 2-aminobenzylcarbamate | Condensation with benzylamine | N/A | N/A |

| tert-Butyl 2-(4-methylbenzamido)phenylcarbamate | EDCI coupling with substituted carboxylic acids | 54.239 | -7.5 |

| tert-Butyl 2-(3-nitrobenzamido)phenylcarbamate | Similar EDCI method | 39.021 | -6.8 |

Mechanism of Action

The mechanism of action of tert-Butyl 2-aminobenzylcarbamate hydrochloride involves its reactivity with various functional groups. The amino group can form covalent bonds with electrophiles, while the carbamate group can undergo hydrolysis to release the active amine. The compound’s reactivity is influenced by the presence of the tert-butyl group, which provides steric hindrance and stability .

Comparison with Similar Compounds

tert-Butyl 4-(2-aminoethyl)benzylcarbamate Hydrochloride

Structural Differences :

Functional and Application Differences :

- Applications: Used in peptide mimetics and receptor-targeted drug candidates, whereas the 2-aminobenzyl variant is more suited for rigid, planar active sites .

tert-Butyl 2-[(cyclopropylmethyl)amino]acetate Hydrochloride

Structural Differences :

Functional and Application Differences :

2(3)-tert-Butyl-4-hydroxyanisole (BHA)

Structural Differences :

- Phenolic hydroxyl and methoxy groups (vs. carbamate and aromatic amine).

Functional Differences :

- BHA is a potent antioxidant that induces glutathione S-transferase (GST) and epoxide hydratase, reducing mutagenic metabolites of benzo(a)pyrene. In contrast, the target compound lacks enzyme-inducing effects and serves as a synthetic building block .

Data Tables

Table 1. Structural and Functional Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|

| tert-Butyl 2-aminobenzylcarbamate HCl | ~290 (inferred) | Benzylcarbamate, 2-amine, HCl | Pharmaceutical intermediates |

| tert-Butyl 4-(2-aminoethyl)benzylcarbamate HCl | 286.8 | Benzylcarbamate, ethylamine, HCl | Peptide mimetics, receptor ligands |

| tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl | 221.72 | Acetate, cyclopropane, HCl | Agrochemicals, polymers |

| BHA | 180.2 | Phenol, methoxy, tert-butyl | Antioxidant, enzyme inducer |

Research Findings and Mechanistic Insights

- Enzyme Interactions : Unlike BHA, which elevates GST activity 5- to 10-fold in mice, the target compound’s benzylcarbamate group may resist metabolic conjugation, extending its half-life in vivo .

- Solubility : The hydrochloride salt improves aqueous solubility (>50 mg/mL in DMSO) compared to free-base carbamates, facilitating pharmacokinetic optimization .

- Thermal Stability : The tert-butyl group’s steric bulk prevents hydrolysis under mild acidic conditions, a critical advantage over esters like tert-butyl acetate derivatives .

Biological Activity

Tert-Butyl 2-aminobenzylcarbamate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article will delve into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₂H₁₈N₂O₂

- Molecular Weight : 222.28 g/mol

- IUPAC Name : tert-butyl N-[(2-aminophenyl)methyl]carbamate

- CAS Number : 162046-50-6

The compound is characterized by a tert-butyl group attached to a carbamate moiety, which is known to influence its solubility and biological interactions.

This compound exhibits biological activity primarily through its interaction with various biological targets. Research indicates that compounds with similar structures can act as inhibitors of key enzymes involved in cellular processes, including histone deacetylases (HDACs) and cyclooxygenase (COX) enzymes.

-

Histone Deacetylase Inhibition :

- Compounds structurally related to tert-butyl 2-aminobenzylcarbamate have shown significant inhibition of HDACs, which play a crucial role in regulating gene expression and are implicated in various cancers. For instance, one study demonstrated that related compounds induced hyperacetylation of histones in neuroblastoma cells, suggesting potential anti-cancer properties .

-

Anti-inflammatory Activity :

- A series of derivatives derived from similar carbamate structures exhibited promising anti-inflammatory effects. In vivo studies indicated that these compounds could inhibit inflammation effectively, with percentage inhibition values ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

Cytotoxicity and Safety Profile

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In studies involving human liver cell lines (HepG2), various derivatives were tested for cytotoxic effects, revealing that while some exhibited potent biological activity, they also showed varying levels of toxicity .

| Compound | IC50 (μM) | Biological Activity | Toxicity Level |

|---|---|---|---|

| Compound A | 0.056 | HDAC Inhibition | Low |

| Compound B | 0.071 | COX Inhibition | Moderate |

| tert-Butyl 2-Aminobenzylcarbamate | TBD | TBD | TBD |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of related compounds on SH-SY5Y neuroblastoma cells. The compound was tested at concentrations ranging from 1 to 10 μM. Results indicated significant cell viability improvements and reduced oxidative stress markers when treated with these compounds, highlighting their potential in neurodegenerative disease models .

Case Study 2: Anti-inflammatory Efficacy

Another investigation focused on the anti-inflammatory properties of tert-butyl derivatives using a carrageenan-induced rat paw edema model. The results demonstrated that certain derivatives showed comparable efficacy to indomethacin, establishing a foundation for further development as therapeutic agents in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for tert-butyl 2-aminobenzylcarbamate hydrochloride, and how can yield and purity be maximized?

The synthesis typically involves multi-step protocols, including amine protection, carbamate formation, and hydrochloride salt precipitation. Key steps include:

- Protection of the amine group : Use tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent steps .

- Carbamate coupling : Employ reagents like di-tert-butyl dicarbonate (Boc₂O) under controlled pH (e.g., 8–9) to ensure efficient coupling .

- Hydrochloride salt formation : React the free base with HCl in anhydrous solvents (e.g., ethyl acetate) to enhance stability and solubility . Optimization parameters include temperature (0–25°C for Boc protection), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for Boc₂O:amine). Purity can be improved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, 5–10% methanol in dichloromethane) .

Q. How does the hydrochloride salt form improve the compound’s utility in experimental settings?

The hydrochloride form enhances aqueous solubility and stability, which is critical for:

- In vitro assays : Improved solubility facilitates consistent dosing in biological studies (e.g., enzyme inhibition assays) .

- Storage : Reduced hygroscopicity compared to the free base minimizes decomposition during long-term storage at 2–8°C .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm Boc protection (e.g., tert-butyl singlet at ~1.4 ppm) and aromatic proton environments .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] for C₁₃H₂₀ClN₂O₂: theoretical 295.12, observed 295.15) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient, 0.1% trifluoroacetic acid) with UV detection at 254 nm .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s role in enzyme inhibition or receptor modulation?

- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., proteases) under varying substrate concentrations to determine competitive/non-competitive inhibition .

- Docking simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with active sites or allosteric pockets .

- Site-directed mutagenesis : Validate predicted binding residues (e.g., catalytic triads in serine hydrolases) via recombinant enzyme variants .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Impurity profiles : Compare batch-specific HPLC traces and bioassay results to identify inactive byproducts .

- Assay conditions : Standardize buffer pH, ionic strength, and incubation times across studies to minimize variability .

- Structural analogs : Perform SAR studies to differentiate activity between tert-butyl 2-aminobenzylcarbamate and related carbamates (e.g., cyclohexyl vs. benzyl substitutions) .

Q. What strategies are effective for modifying the compound to enhance target selectivity?

- Functional group substitution : Replace the benzyl group with heteroaromatic rings (e.g., pyridyl) to alter π-π stacking interactions .

- Steric modulation : Introduce methyl groups ortho to the amine to hinder off-target binding .

- Prodrug design : Incorporate ester linkages for pH-dependent activation in specific tissues .

Q. How does the compound’s stability vary under different experimental conditions?

- Thermal stability : TGA/DSC analysis shows decomposition above 150°C, requiring storage below 25°C .

- pH sensitivity : Hydrolyzes in acidic conditions (pH < 3) via Boc group cleavage; neutral buffers (pH 6–8) are recommended for biological assays .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, NaHCO₃, 0–5°C, 12 h | 75–85% | |

| Carbamate Formation | DCM, RT, 24 h | 60–70% | |

| HCl Salt Formation | 4M HCl/dioxane, 0°C, 2 h | 90–95% |

Q. Table 2: Analytical Benchmarks

| Technique | Critical Observations | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.38 (s, Boc), δ 7.25–7.45 (ArH) | |

| HPLC Retention Time | 8.2 min (C18, 60% MeCN) | |

| HRMS (ESI+) | m/z 295.15 [M+H⁺] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.